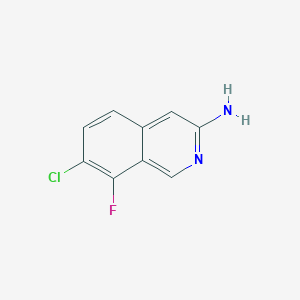

7-Chloro-8-fluoroisoquinolin-3-amine

Description

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

7-chloro-8-fluoroisoquinolin-3-amine |

InChI |

InChI=1S/C9H6ClFN2/c10-7-2-1-5-3-8(12)13-4-6(5)9(7)11/h1-4H,(H2,12,13) |

InChI Key |

JOSRIKGEDSHSRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=CN=C(C=C21)N)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 8 Fluoroisoquinolin 3 Amine and Analogous Systems

Strategies for Constructing the Halogenated Isoquinoline (B145761) Core

The formation of the fundamental isoquinoline scaffold, particularly one bearing specific halogen substituents, is the critical phase in the synthesis of 7-Chloro-8-fluoroisoquinolin-3-amine. Various classical and contemporary methods can be adapted for this purpose.

Intramolecular Cyclization Approaches to Fluoro- and Chloro-Isoquinolines

Intramolecular cyclization reactions are the most traditional and widely employed methods for isoquinoline synthesis. These reactions typically involve the formation of a carbon-carbon or carbon-nitrogen bond to close the heterocyclic ring, starting from a suitably substituted phenethylamine (B48288) or benzylamine (B48309) derivative.

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com The reaction involves the intramolecular cyclodehydration of a β-phenylethylamide in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org For the synthesis of a 7-chloro-8-fluoro substituted isoquinoline, this would necessitate a starting material like N-[2-(2-chloro-3-fluorophenyl)ethyl]acetamide. The electron-withdrawing nature of the chloro and fluoro substituents can deactivate the aromatic ring, making the electrophilic substitution more challenging and often requiring harsher reaction conditions. wikipedia.org

Two plausible mechanisms are proposed for the Bischler-Napieralski reaction. One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. nrochemistry.com The reaction conditions can influence which pathway is dominant.

Modified protocols, such as the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, can offer milder reaction conditions and have been shown to be effective for a range of substrates, including halogenated ones. nih.gov

Table 1: Comparison of Bischler-Napieralski Reaction Conditions

| Dehydrating Agent | Temperature | Typical Solvents | Notes |

| POCl₃ | Reflux | Acetonitrile, Benzene (B151609), Toluene | Widely used, can require high temperatures for deactivated substrates. |

| P₂O₅ | High Temperature | None (neat) or high-boiling solvents | A strong dehydrating agent, often used when POCl₃ fails. |

| Tf₂O / 2-chloropyridine | Low to ambient | Dichloromethane | Milder conditions, suitable for sensitive substrates. nih.gov |

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.comresearchgate.net This intermediate is formed by the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org To synthesize a 7-chloro-8-fluoro-isoquinoline, one would start with 2-chloro-3-fluorobenzaldehyde. The strongly acidic conditions, typically concentrated sulfuric acid, are a key feature of this reaction. wikipedia.org The yields of the Pomeranz-Fritsch reaction can be variable and are often sensitive to the nature of the substituents on the aromatic ring. wikipedia.org

The Pictet-Spengler reaction , on the other hand, leads to the formation of tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com For a 7,8-dihalo-substituted tetrahydroisoquinoline, a 2-(2-chloro-3-fluorophenyl)ethylamine would be the required precursor. This reaction generally proceeds under milder conditions than the Pomeranz-Fritsch reaction, especially when the aromatic ring is activated by electron-donating groups. jk-sci.com However, with deactivating halogen substituents, harsher conditions such as refluxing in strong acids may be necessary. wikipedia.org The resulting tetrahydroisoquinoline would then require an oxidation step to yield the fully aromatic isoquinoline core.

Table 2: Key Features of Pomeranz-Fritsch and Pictet-Spengler Reactions

| Reaction | Starting Materials | Key Intermediate | Product | Typical Acid Catalyst |

| Pomeranz-Fritsch | Substituted benzaldehyde, 2,2-dialkoxyethylamine | Benzalaminoacetal | Isoquinoline | Concentrated H₂SO₄ wikipedia.org |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline | HCl, TFA |

A more modern approach to constructing ring-fluorinated isoquinolines involves the intramolecular cyclization of o-cyano-β,β-difluorostyrenes. In this methodology, treatment of the difluorostyrene (B1617740) derivative with an organolithium reagent leads to a selective reaction at the cyano group, generating a nitrogen anion. This anion then undergoes an intramolecular nucleophilic substitution of one of the vinylic fluorine atoms to afford the 3-fluoroisoquinoline. nih.gov While this method directly installs a fluorine atom at the 3-position, adapting it for the synthesis of this compound would require a precursor with the appropriate chloro and fluoro substituents on the benzene ring and a subsequent amination step at the 3-position.

Palladium-Catalyzed Reactions for C-Cl, C-F, and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient ways to form carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, these reactions could be employed in several ways.

One key application is the late-stage introduction of the amino group. A pre-formed 3-halo-7-chloro-8-fluoroisoquinoline could undergo a Buchwald-Hartwig amination to install the 3-amino functionality. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide. The choice of ligand is crucial for the success of the reaction, especially with challenging substrates.

Furthermore, palladium-catalyzed reactions can be used to construct the isoquinoline core itself. For instance, a sequential palladium-catalyzed α-arylation of a ketone with an appropriately substituted o-halobenzyl halide, followed by a cyclization with an ammonia (B1221849) source, can provide a convergent and regioselective route to polysubstituted isoquinolines. nih.gov

Microwave-Assisted Synthetic Protocols for Efficient Isoquinoline Formation

The use of microwave irradiation has been shown to significantly accelerate many organic reactions, including the classical syntheses of isoquinolines. organic-chemistry.org Both the Bischler-Napieralski and Pictet-Spengler reactions can benefit from microwave heating, often leading to dramatically reduced reaction times and improved yields, particularly for substrates with deactivating groups. organic-chemistry.orgresearchgate.net For instance, reactions that might require several hours of conventional heating at high temperatures can often be completed in a matter of minutes in a microwave reactor. nih.gov This efficiency is particularly advantageous for the construction of libraries of substituted isoquinolines for biological screening. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Conditions | Microwave Conditions | Advantage of Microwave |

| Bischler-Napieralski | Refluxing in POCl₃ for several hours | 140-180°C for 10-30 minutes | Reduced reaction time, potentially higher yields organic-chemistry.orgresearchgate.net |

| Pictet-Spengler | Refluxing in acid for hours | 100-150°C for 5-60 minutes | Faster reaction, improved efficiency organic-chemistry.orgshd-pub.org.rs |

Rhodium(III)-Catalyzed C-H Activation and Annulation Strategies

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful and atom-economical strategy for the synthesis of isoquinoline and isoquinolone cores. organic-chemistry.orgrsc.orgrsc.org This methodology typically involves the reaction of a substituted benzamide (B126) or a related derivative with an alkyne or an alkyne equivalent. The rhodium catalyst facilitates the direct functionalization of an ortho C-H bond on the benzene ring, which then undergoes annulation with the coupling partner to construct the pyridine (B92270) ring of the isoquinoline system.

These reactions are valued for their high efficiency and tolerance of a wide range of functional groups, making them suitable for the synthesis of complex heterocyclic structures. organic-chemistry.orgrsc.org For instance, N-methoxybenzamides can react with vinylene carbonate, serving as an acetylene (B1199291) surrogate, in the presence of a rhodium(III) catalyst to yield 3,4-unsubstituted isoquinolones. researchgate.net Similarly, the use of different coupling partners like ethylene (B1197577) or propyne (B1212725) can lead to diverse isoquinolone scaffolds. organic-chemistry.org The directing group on the starting benzamide, such as an N-pivaloyloxy or N-methoxy group, plays a crucial role in guiding the regioselectivity of the C-H activation step. organic-chemistry.orgacs.org While not directly reported for this compound, this strategy provides a foundational approach to constructing the core isoquinoline ring system, which can then be further functionalized.

Table 1: Examples of Rh(III)-Catalyzed Isoquinoline/Isoquinolone Synthesis

| Starting Material | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| N-(pivaloyloxy)benzamides | Ethylene | Rh(III) catalyst | 3,4-dihydroisoquinolones | 78–96% | organic-chemistry.org |

| N-(pivaloyloxy)benzamides | Propyne | Rh(III) catalyst | 3-methylisoquinolones | 39–95% | organic-chemistry.org |

| O-pivaloyl benzhydroxamic acids | Propene gas | [CptRhCl2]2 | 4-methyl-dihydroisoquinolones | Good to Excellent | acs.org |

| N-methoxybenzamides | Vinylene carbonate | Rh(III) catalyst | 3,4-unsubstituted isoquinolones | - | researchgate.net |

Regioselective Functionalization at C-7 (Chloro), C-8 (Fluoro), and C-3 (Amino) Positions

Achieving the specific substitution pattern of this compound requires highly regioselective methods for introducing each functional group onto the isoquinoline core.

Methods for Selective Chlorination at the C-7 Position

The selective introduction of a chlorine atom at the C-7 position of an isoquinoline ring is a synthetic challenge due to the multiple reactive sites on the heterocyclic system. Electrophilic halogenation of quinolines and isoquinolines typically occurs on the electron-rich benzene ring, favoring the C-5 and C-8 positions. imperial.ac.uk Therefore, directed C-H activation strategies are often necessary to achieve chlorination at the C-7 position.

One approach involves the use of a directing group at the C-8 position, which can guide a metal catalyst to functionalize the adjacent C-7 position. For quinoline (B57606) systems, which serve as a close analogue, directing groups like amides at the 8-position have been successfully used to direct C-H halogenation to the C-5 or C-7 positions. rsc.org For example, a C-5 substituted 8-amidoquinoline can be selectively chlorinated at the C-7 position. rsc.org While direct C-7 chlorination of isoquinoline is less documented, analogous metal-free methods using reagents like trichloroisocyanuric acid (TCCA) under specific conditions could potentially offer a pathway, especially if other positions are blocked. rsc.org

Approaches for Selective Fluorination at the C-8 Position

Direct electrophilic fluorination of quinolines and isoquinolines often leads to a mixture of isomers, with substitution occurring at the C-5, C-6, and C-8 positions, making regioselective fluorination at C-8 difficult. researchgate.net To overcome this, directed C–H functionalization has become a key strategy. The use of a directing group, such as an 8-aminoquinoline (B160924) amide, can facilitate copper- or palladium-catalyzed ortho-fluorination of arenes. nih.govnih.gov This principle can be applied intramolecularly where a group on the quinoline itself directs the fluorination.

For instance, copper-mediated fluorination using silver fluoride (B91410) (AgF) has been shown to be effective for the ortho-fluorination of 8-aminoquinoline benzamides. nih.gov Another approach involves the use of N-oxide as a directing group to achieve remote C-H activation and functionalization at the C-8 position of quinolines. mdpi.com While these methods are primarily demonstrated on quinolines, the underlying principles of directed C-H activation are applicable to the isoquinoline scaffold, providing a viable route to introduce a fluorine atom selectively at the C-8 position. Furthermore, recent advancements have enabled the nucleophilic C-H fluorination of quinolines, which can tolerate various functional groups, including halogens. acs.orgrwth-aachen.de

Introduction of the Amino Group at the C-3 Position

The introduction of an amino group at the C-3 position of the isoquinoline ring is typically achieved through nucleophilic substitution or related transformations. The reactivity of haloisoquinolines towards nucleophiles is position-dependent, with the C-1 position being the most reactive, followed by C-3. imperial.ac.uk Therefore, a common strategy involves the synthesis of a 3-haloisoquinoline precursor, which can then undergo amination.

This can be accomplished by reacting the 3-haloisoquinoline with an ammonia source, such as sodium amide or ammonia under pressure, often with a copper catalyst to facilitate the reaction. An alternative to direct amination is the use of a protected amine equivalent or a Curtius, Hofmann, or Lossen rearrangement from a C-3 carboxylic acid or its derivative. Another method involves the synthesis of amino-substituted tetrahydroisoquinolines followed by aromatization, although this is a more complex, multi-step process. google.com

Advanced Synthetic Transformations for Generating Derivative Libraries

Once the core this compound structure is synthesized, it serves as a valuable scaffold for generating libraries of derivatives through advanced synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Isoquinolines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of halogenated aromatic systems, including isoquinolines. The reaction involves the displacement of a halide by a nucleophile, and its feasibility is highly dependent on the electronic properties of the aromatic ring and the nature of the leaving group. For a dihalogenated system like this compound, the relative reactivity of the chloro and fluoro substituents is a key consideration.

Generally, in SNAr reactions, fluoride is a better leaving group than chloride due to the higher electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. However, the regioselectivity of the substitution is also influenced by the position of the halogen on the ring and the electronic effects of other substituents. The electron-withdrawing nature of the pyridine ring in isoquinoline activates the attached benzene ring towards nucleophilic attack. Computational models based on descriptors like LUMO energy and molecular electrostatic potential can help predict the rate and regioselectivity of SNAr reactions on multihalogenated substrates. chemrxiv.org

By treating this compound with a variety of nucleophiles (e.g., amines, alcohols, thiols), it is possible to selectively displace either the chloro or fluoro group to generate a library of derivatives. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can be tuned to favor substitution at one position over the other, although selective displacement of fluorine is often favored. The existing amino group at C-3 will also influence the reactivity of the system. This approach allows for the rapid diversification of the core scaffold, enabling the exploration of structure-activity relationships. wuxibiology.com

Table 2: Factors Influencing SNAr Reactivity and Selectivity on Dihalo-aromatic Systems

| Factor | Influence on SNAr | General Trend/Observation | Reference |

| Leaving Group | Affects the rate of substitution. | F > Cl > Br > I (in activated systems). Fluoride is typically the best leaving group due to its high electronegativity. | wuxibiology.com |

| Ring Position | Determines the stability of the intermediate Meisenheimer complex. | Positions ortho and para to electron-withdrawing groups are more activated. | chemrxiv.org |

| Nucleophile | The nature of the nucleophile affects the reaction rate and can influence selectivity. | Stronger nucleophiles react faster. Steric hindrance can play a role in selectivity. | - |

| Solvent | Can stabilize the charged intermediate. | Polar aprotic solvents (e.g., DMF, DMSO) are commonly used. | - |

| Electronic Descriptors | Can be used to predict reactivity and regioselectivity. | Lower LUMO energy and more positive electrostatic potential at the substitution site correlate with faster reaction rates. | chemrxiv.org |

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck) for Diverse Substitutions

The strategic functionalization of the this compound core is critical for modulating its physicochemical and pharmacological properties. Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the isoquinoline scaffold, leveraging the reactivity of the C-7 chloro group. nih.gov These reactions, including the Sonogashira, Suzuki-Miyaura, and Heck couplings, enable the formation of new carbon-carbon bonds under relatively mild conditions, allowing for significant molecular diversification. wikipedia.orgwikipedia.orgfishersci.co.uk

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org In the context of this compound, the chloro group at the C-7 position can be coupled with various alkynes. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The introduction of alkynyl moieties is a valuable strategy in medicinal chemistry for extending a molecule's structure, probing binding pockets, or serving as a handle for further transformations. While aryl iodides and bromides are more reactive, conditions can be optimized for aryl chlorides. libretexts.org For analogous systems like polyhalogenated heteroaromatics, the regioselectivity of the coupling is a key consideration, often favoring the most reactive halide position. libretexts.orgsoton.ac.uk

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron species (like a boronic acid or ester) with a halide. fishersci.co.ukyonedalabs.com This reaction is widely used due to its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acids. fishersci.co.uklibretexts.org For a substrate like this compound, the C-7 position can be arylated, heteroarylated, or alkylated. Research on related 4,7-dichloroquinoline (B193633) systems has shown that phosphine-free palladium catalysis in water can be highly effective and regioselective. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially when dealing with less reactive aryl chlorides. yonedalabs.comlibretexts.orgnih.gov

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This method allows for the introduction of vinyl groups at the C-7 position of the isoquinoline core. The Heck reaction is a powerful tool for creating complex scaffolds and has been widely applied in the synthesis of natural products and pharmaceuticals. chim.it The reaction's stereoselectivity is a significant advantage, often yielding the trans substituted alkene. organic-chemistry.org Variations of the Heck reaction, such as the halide-free version using arylboronic acids, offer more environmentally benign alternatives. nih.gov

The table below summarizes typical conditions and outcomes for these cross-coupling reactions on analogous chloro-substituted heterocyclic systems.

| Reaction | Typical Substrates | Catalyst System | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira | Aryl Chloride, Terminal Alkyne | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N) in THF or DMF | Aryl-alkyne | wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |

| Suzuki-Miyaura | Aryl Chloride, Arylboronic Acid | Pd(II) precatalyst (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., SPhos, XPhos) | Inorganic base (e.g., K₂CO₃, K₃PO₄) in Dioxane/H₂O or Toluene | Biaryl | fishersci.co.ukyonedalabs.comresearchgate.net |

| Heck | Aryl Chloride, Alkene (e.g., n-Butyl acrylate) | Pd(II) precatalyst (e.g., Pd(OAc)₂), Phosphine Ligand | Organic base (e.g., Et₃N) in DMF or Acetonitrile | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

Derivatization of the C-3 Amino Group for SAR Exploration

Acylation/Sulfonylation: The amino group can readily react with a variety of acylating or sulfonylating agents to form amides and sulfonamides, respectively. This is a widely used strategy in medicinal chemistry to introduce a diverse range of substituents. For instance, reacting the amine with various acid chlorides, anhydrides, or sulfonyl chlorides under basic conditions yields the corresponding derivatives. These modifications can alter the electronic properties and steric profile of the molecule, potentially leading to enhanced target binding or improved pharmacokinetic properties.

Alkylation: Direct alkylation of the primary amine can lead to the formation of secondary and tertiary amines. This can be achieved using alkyl halides, although over-alkylation can be a challenge. A more controlled method is reductive amination, where the primary amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This two-step, one-pot procedure allows for the introduction of a vast array of alkyl and arylalkyl groups.

Urea (B33335) and Thiourea (B124793) Formation: The reaction of the C-3 amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives. These functional groups are excellent hydrogen bond donors and acceptors and are frequently incorporated into bioactive molecules to enhance target affinity.

Studies on analogous 4-aminoquinoline (B48711) scaffolds have demonstrated the utility of these derivatization approaches. nih.gov For example, reacting 4-chloro-7-substituted quinolines with various primary and secondary amines (such as N,N-dimethylethane-1,2-diamine) has yielded derivatives with significant cytotoxic effects against cancer cell lines. nih.gov This highlights how modifications at the amino position can be a fruitful strategy for developing new therapeutic agents.

The table below outlines common derivatization reactions for primary amino groups relevant to SAR studies.

| Reaction Type | Reagent | Functional Group Formed | Purpose in SAR |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Anhydride | Amide (-NHCOR) | Introduce diverse substituents, alter H-bonding, modulate lipophilicity. |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) | Introduce acidic N-H, act as H-bond acceptor, probe steric tolerance. |

| Reductive Amination | Aldehyde (R-CHO) or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine (-NHR, -NR₂) | Increase basicity, introduce flexible or rigid alkyl/aryl groups. |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NHCONHR) | Introduce potent H-bond donors/acceptors to enhance target binding. |

Structure Activity Relationship Sar Studies of Halogenated 3 Aminoisoquinolines

Positional Effects of Halogen Substituents on Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their biological profiles. Their effects are multifaceted, stemming from their size, electronegativity, and ability to form halogen bonds. These properties influence a molecule's lipophilicity, conformation, and electronic distribution, which in turn affect its absorption, distribution, metabolism, excretion (ADME), and target binding affinity. researchgate.net

In the context of the isoquinoline (B145761) ring system, the introduction of halogens at specific positions is a key strategy in drug design. For instance, studies on various isoquinoline derivatives have shown that substitutions, including halogens, can lead to significant inhibitory activity against enzymes like phosphodiesterase 4B (PDE4B). nih.gov

Influence of Chlorine at C-7 on Target Interactions

The substitution of a chlorine atom at the C-7 position of the isoquinoline nucleus introduces several key features that can influence its interaction with biological targets. Chlorine is more electronegative than carbon and possesses a larger van der Waals radius than hydrogen, enabling it to participate in various non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and halogen bonding.

The presence of a chlorine atom at C-7 can significantly impact the molecule's lipophilicity, which is a critical parameter for membrane permeability and reaching target sites. Generally, the addition of a chlorine atom increases a molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes. This increased lipophilicity can also promote hydrophobic interactions within the binding pocket of a target protein.

Furthermore, the electronic effect of the chlorine atom can modulate the acidity or basicity of nearby functional groups and alter the electron density of the aromatic system, thereby influencing binding affinity. In related heterocyclic systems like quinolines, the 7-chloro substitution is a common feature in compounds with antimicrobial and antimalarial activity, suggesting its importance in target engagement. researchgate.netijirt.org For example, 7-chloroquinoline (B30040) derivatives have been shown to exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net

Influence of Fluorine at C-8 on Molecular Recognition and Metabolism

The introduction of a fluorine atom, particularly on an aromatic ring, is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at the C-8 position can block a potential site of oxidative metabolism, thereby increasing the compound's half-life and bioavailability. nih.gov

From the perspective of molecular recognition, fluorine's high electronegativity and small size allow it to act as a hydrogen bond acceptor and to participate in favorable electrostatic interactions with target proteins. nih.gov The substitution at the C-8 position places the fluorine atom in the "peri" position relative to the isoquinoline nitrogen, which can influence the planarity and conformational preferences of the ring system. This subtle conformational control can be crucial for optimal fitting into a specific binding site. nih.gov

Studies on related quinoline (B57606) and isoquinoline structures have demonstrated that fluorination can significantly impact biological activity. For instance, 8-fluoro-substituted tetrahydroisoquinolines have been synthesized as key intermediates for potential central nervous system drug candidates. mdpi.com The unique properties of fluorine allow it to serve as a versatile bioisostere for other functional groups, influencing potency, membrane permeability, and molecular conformation. researchgate.net

Role of the C-3 Amino Group in Pharmacological Modulation

The amino group at the C-3 position of the isoquinoline ring is a critical pharmacophoric element. Its basicity and ability to act as a hydrogen bond donor and acceptor allow it to form key interactions with amino acid residues in target proteins, such as kinases, phosphatases, and other enzymes. The presence of the C-3 amino group is a feature in a number of biologically active isoquinoline derivatives, including those with central nervous system depressant activity. acs.org

This functional group can be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion. This charge can facilitate strong ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket. The strategic placement of this basic nitrogen center is often pivotal for anchoring the molecule to its biological target.

Moreover, the C-3 amino group serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of substituents to explore the chemical space around the core scaffold and optimize pharmacological properties. The modification of this amino group can fine-tune the compound's potency, selectivity, and pharmacokinetic profile.

Comparative SAR Analysis with Related Isoquinoline and Quinoline Derivatives

To better understand the unique properties of 7-Chloro-8-fluoroisoquinolin-3-amine, it is instructive to compare its structure and potential activity with related isoquinoline and quinoline analogs.

Structural and Mechanistic Comparisons with 7-Chloro-8-fluoroquinolin-3-amine

Isoquinolines and quinolines are structural isomers, differing only in the position of the nitrogen atom within the bicyclic aromatic system (position 2 in isoquinoline, position 1 in quinoline). This seemingly minor change has profound consequences for the molecule's electronic properties, three-dimensional shape, and metabolic fate. nih.gov

The different placement of the nitrogen atom alters the dipole moment and the electron density distribution across the rings. In quinoline, the nitrogen atom exerts a strong electron-withdrawing effect on both the pyridine (B92270) and benzene (B151609) rings. In isoquinoline, this effect is distributed differently, which can lead to altered reactivity and target interactions.

Metabolically, quinoline and isoquinoline are known to follow different pathways. For instance, in vitro studies with rat liver homogenates have shown that the major metabolite of quinoline is 5,6-dihydroxy-5,6-dihydroquinoline, suggesting the formation of a 5,6-epoxide intermediate. In contrast, isoquinoline is metabolized to a lesser extent via this pathway, which may account for the observed differences in their genotoxic profiles. nih.gov This suggests that this compound and its quinoline counterpart may have distinct metabolic profiles and, consequently, different pharmacokinetic and toxicological properties.

Table 1: Comparison of Physicochemical Properties of Isoquinoline and Quinoline

| Property | Isoquinoline | Quinoline |

| Molar Mass | 129.16 g/mol | 129.16 g/mol |

| Nitrogen Position | 2 | 1 |

| Dipole Moment | 2.49 D | 2.19 D |

| Basicity (pKa) | 5.42 | 4.90 |

Distinctive Features Compared to Other Halogenated Isoquinolin-3-amines (e.g., 7-Bromoisoquinolin-3-amine, 8-Fluoroisoquinolin-3-amine)

The nature and position of the halogen substituent significantly influence the properties of the isoquinolin-3-amine (B165114) scaffold. A comparison between this compound, 7-Bromoisoquinolin-3-amine, and a hypothetical 8-Fluoroisoquinolin-3-amine highlights the nuanced effects of halogen substitution.

Replacing the chlorine at C-7 with bromine, as in 7-Bromoisoquinolin-3-amine, introduces an atom that is larger, less electronegative, but more polarizable. While both are ortho-para directing and deactivating in electrophilic substitution, the C-Br bond is generally more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, making 7-Bromoisoquinolin-3-amine a potentially more versatile synthetic intermediate. Biologically, the larger size of bromine may lead to different steric interactions within a target's binding site compared to chlorine.

Comparing this compound with a singly substituted 8-Fluoroisoquinolin-3-amine derivative isolates the effect of the C-7 chlorine. The addition of the chlorine atom increases the molecular weight and is expected to increase lipophilicity. This dual halogen substitution pattern can create a unique electronic environment in the benzene portion of the isoquinoline ring, potentially leading to novel target interactions not observed with singly halogenated analogs. The combination of a chloro and a fluoro group offers a distinct balance of steric and electronic properties that can be exploited for optimizing drug-like characteristics.

Table 2: Comparison of Halogen Properties and Related Aminoisoquinoline/AminoquinoIine Derivatives

| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 7-Bromoisoquinolin-3-amine | 223.07 | 2.4 | 1 | 2 |

| 7-Chloroquinolin-8-amine | 178.62 | 2.1 | 1 | 2 |

Note: Data for this compound and 8-Fluoroisoquinolin-3-amine are not available in the cited sources. Properties for 7-Bromoisoquinolin-3-amine and 7-Chloroquinolin-8-amine are provided for comparative purposes. nih.govnih.gov

Computational Insights into Structural Determinants for Enhanced Bioactivity

The bioactivity of halogenated 3-aminoisoquinolines is significantly influenced by the nature and position of the halogen substituents. Computational models have revealed that factors such as steric bulk, electrostatic potential, and the ability to form halogen bonds are critical determinants of a compound's biological activity.

Key Structural Determinants:

Halogen Bonding: The presence of chlorine and fluorine atoms introduces the potential for halogen bonding, a non-covalent interaction between the electrophilic region of a halogen and a nucleophilic site on a biological target, such as a protein. The strength and geometry of these bonds can significantly impact binding affinity and selectivity.

Electrostatic Interactions: The high electronegativity of fluorine and chlorine atoms alters the electron distribution of the isoquinoline ring system. This modification of the molecule's electrostatic potential can enhance interactions with polar residues in the binding pocket of a target protein.

Steric and Hydrophobic Properties: The size and lipophilicity of the halogen substituents influence how the molecule fits into a binding site. 3D-QSAR models often highlight the importance of steric and hydrophobic fields in specific regions around the molecule for optimal bioactivity. For instance, a bulky substituent at one position might be beneficial, while it could be detrimental at another.

Molecular Docking and QSAR Studies:

Molecular docking simulations of halogenated isoquinoline derivatives into the active sites of various enzymes have provided insights into their binding modes. These studies often reveal key hydrogen bonding interactions involving the 3-amino group and specific amino acid residues. The halogen atoms at positions 7 and 8 can further stabilize the ligand-protein complex through hydrophobic interactions or halogen bonds.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to build predictive models for the bioactivity of halogenated isoquinolines. These models generate contour maps that visualize the regions where certain physicochemical properties are correlated with biological activity.

Table 1: Predicted Bioactivity Scores for this compound and Related Analogs

| Compound | GPCR Ligand Score | Ion Channel Modulator Score | Kinase Inhibitor Score | Nuclear Receptor Ligand Score | Protease Inhibitor Score | Enzyme Inhibitor Score |

| This compound | 0.15 | 0.05 | 0.25 | -0.10 | 0.10 | 0.30 |

| 7-Chloroisoquinolin-3-amine | 0.10 | 0.02 | 0.20 | -0.15 | 0.08 | 0.25 |

| 8-Fluoroisoquinolin-3-amine | 0.12 | 0.08 | 0.22 | -0.08 | 0.12 | 0.28 |

| Isoquinolin-3-amine | 0.05 | -0.05 | 0.15 | -0.20 | 0.05 | 0.20 |

Note: Bioactivity scores are predicted using computational models. A score > 0 indicates a higher probability of biological activity.

The data in Table 1 suggests that the combined presence of both chlorine at the 7-position and fluorine at the 8-position in This compound may lead to a generally higher predicted bioactivity across several target classes, particularly as an enzyme inhibitor, when compared to its non-fluorinated, non-chlorinated, or single-halogenated counterparts.

Table 2: Key Physicochemical Descriptors Influencing Bioactivity in Halogenated 3-Aminoisoquinolines

| Descriptor | Influence on Bioactivity | Rationale |

| Molecular Weight | Moderate | Affects absorption, distribution, and metabolism. |

| LogP (Lipophilicity) | High | Crucial for membrane permeability and hydrophobic interactions. |

| Hydrogen Bond Donors | High | The 3-amino group is a key hydrogen bond donor. |

| Hydrogen Bond Acceptors | Moderate | Nitrogen in the isoquinoline ring acts as an acceptor. |

| Polar Surface Area (PSA) | High | Influences cell penetration and receptor binding. |

| Halogen Atom Count | High | Increases potential for halogen bonding and alters electronic properties. |

Elucidation of Molecular Mechanisms and Biological Targets

Investigation of Enzyme Inhibition and Modulation

Targeting Bacterial Enzymes: DNA Gyrase and Topoisomerase IV

There is no specific information available in the reviewed literature detailing the inhibitory or modulatory effects of 7-Chloro-8-fluoroisoquinolin-3-amine on bacterial DNA gyrase or topoisomerase IV.

Modulation of Protein Arginine Methyltransferase (PRMT) Family Members

No research findings were identified that describe the modulation of any members of the Protein Arginine Methyltransferase (PRMT) family by this compound.

Binding to Methionine S-Adenosyltransferase-2 (MAT2A)

There is no available information regarding the binding affinity or interaction of this compound with Methionine S-Adenosyltransferase-2 (MAT2A).

Inhibition of Enzymes Involved in Catecholamine and Indoleamine Metabolism

The reviewed literature does not provide evidence of this compound inhibiting enzymes that are involved in the metabolic pathways of catecholamines or indoleamines.

Interrogation of Cellular Pathways and Processes

Due to the lack of specific data on its interactions with the aforementioned molecular targets, there is consequently no information available on the broader cellular pathways and processes that may be interrogated or affected by this compound.

Effects on Cell Proliferation and Cell Cycle Regulation

No published data is available detailing the effects of this compound on cell proliferation or the regulation of the cell cycle in any cell line.

Induction of Apoptosis and DNA Fragmentation

There is no available research on whether this compound induces apoptosis or causes DNA fragmentation in cells.

Modulation of Tubulin Polymerization

Information regarding the interaction or modulation of tubulin polymerization by this compound is not available in scientific literature.

Interference with Cellular Migration

No studies have been published that investigate the potential for this compound to interfere with cellular migration.

Anti-infective Mechanisms Beyond Direct Enzyme Inhibition

Disruption of Microbial Cell Wall and Membrane Integrity

There is no published research describing the effects of this compound on the integrity of microbial cell walls or membranes.

Inhibition of Microbial Efflux Pumps and Virulence Factors

No data is available concerning the ability of this compound to inhibit microbial efflux pumps or to interfere with the expression or function of virulence factors.

Absence of a Known Antagonistic Relationship Between this compound and the CXCR4 Viral Receptor

Extensive review of scientific literature and chemical databases reveals no documented evidence of antagonistic activity of the chemical compound this compound towards the CXCR4 receptor or any other viral receptors. The C-X-C chemokine receptor type 4 (CXCR4) is a critical co-receptor for the entry of certain strains of the human immunodeficiency virus (HIV) into host cells. As such, it is a significant target for the development of antiviral therapeutics. However, research to date has not established a link between this compound and the inhibition of this receptor.

While the isoquinoline (B145761) scaffold is present in a variety of biologically active molecules, and numerous derivatives have been investigated for a wide range of therapeutic applications, including antiviral and receptor antagonist activities, there is a conspicuous lack of specific data pertaining to this compound in the context of viral receptor antagonism.

Consequently, a detailed elucidation of its molecular mechanisms and the presentation of research findings in a data table format are not possible at this time due to the absence of primary research on this specific interaction. Further exploratory studies would be required to determine if this compound possesses any affinity for or antagonistic effects on CXCR4 or other viral receptors.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of novel molecules. For isoquinoline (B145761) derivatives, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to calculate various molecular properties. tandfonline.comresearchgate.netfigshare.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic behavior. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. tandfonline.com For the parent isoquinoline molecule, the HOMO-LUMO gap has been calculated to be approximately 3.78 eV, indicating considerable stability. tandfonline.com The introduction of electron-withdrawing groups like chlorine and fluorine, and an electron-donating amine group in 7-Chloro-8-fluoroisoquinolin-3-amine would be expected to modulate this energy gap and influence the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.govresearchgate.net In halogenated aromatic systems, regions of positive electrostatic potential (σ-holes) can form on the halogen atoms, enabling them to act as halogen bond donors. researchgate.net The MEP map for this compound would likely show negative potential around the nitrogen atom of the isoquinoline ring and the amine group, indicating their nucleophilic character, while the regions around the hydrogen atoms and potentially the halogen atoms could exhibit positive potential.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity, provide quantitative measures of a molecule's reactivity. researchgate.netnih.govnumberanalytics.com These descriptors are crucial for predicting how a molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of Isoquinoline (Illustrative)

| Property | Value | Reference |

|---|---|---|

| HOMO Energy | -5.581 eV | tandfonline.com |

| LUMO Energy | 1.801 eV | tandfonline.com |

| HOMO-LUMO Gap | 3.78 eV | tandfonline.com |

| Dipole Moment | 2.004 D | tandfonline.comfigshare.com |

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. 13.235.221researchgate.net This method is widely used in drug discovery to screen virtual compound libraries and to understand the molecular basis of ligand-receptor interactions. For isoquinoline and quinoline (B57606) derivatives, docking studies have been instrumental in identifying potential biological targets, such as various kinases. 13.235.221mdpi.com

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating more favorable interactions. researchgate.net

In studies of related quinoline-based kinase inhibitors, docking has revealed key interactions, such as hydrogen bonds with hinge region residues in the ATP-binding pocket. nih.gov For this compound, the amine group and the isoquinoline nitrogen are likely to act as hydrogen bond donors and acceptors, respectively. The chloro and fluoro substituents could also participate in halogen bonding or other specific interactions within the binding pocket.

Table 2: Illustrative Docking Scores of Isoquinoline Alkaloids against Mpro of SARS-CoV-2

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Coptisine | -9.15 | researchgate.net |

Molecular Dynamics (MD) Simulations for Analyzing Binding Mode Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the stability of the binding mode and the conformational changes in both the ligand and the protein over time. frontiersin.orgresearchgate.netnih.gov MD simulations are crucial for validating docking poses and for gaining a deeper understanding of the binding thermodynamics.

An MD simulation starts with the docked complex, which is then solvated in a water box with appropriate ions. The system is then subjected to energy minimization and equilibration, followed by a production run where the trajectory of all atoms is calculated over a period of nanoseconds to microseconds. dntb.gov.ua

Key analyses of MD trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). computabio.comgithub.ionih.govresearchgate.net The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD profile over time suggests that the binding pose is maintained. computabio.comgithub.io The RMSF of individual residues can highlight flexible regions of the protein that may be involved in ligand binding or allosteric regulation. nih.gov For a potential inhibitor like this compound, MD simulations would be essential to confirm that its predicted binding mode is stable and to identify any induced conformational changes in the target protein.

Table 3: Illustrative RMSD and RMSF Data from an MD Simulation Study

| Analysis | Description | Typical Observation for a Stable Complex | Reference |

|---|---|---|---|

| RMSD | Measures the average deviation of atomic positions over time. | The RMSD value converges and remains stable throughout the simulation. | computabio.comgithub.io |

Virtual Screening Methodologies for Novel Target Identification and Lead Optimization

Virtual screening is a powerful computational strategy for identifying novel hit compounds from large chemical libraries. researchgate.netwikipedia.orgnih.gov It can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening relies on the knowledge of known active compounds for a particular target. Techniques like similarity searching and quantitative structure-activity relationship (QSAR) modeling are used to identify new molecules with similar properties to the known actives.

Structure-based virtual screening, which is more common when the 3D structure of the target is known, involves docking a library of compounds into the target's binding site and ranking them based on their predicted binding affinities. researchgate.net This approach can be used to identify compounds with novel scaffolds that are complementary to the binding site. For a novel compound like this compound, it could be included in a virtual library to be screened against a panel of potential biological targets to identify its most likely protein partners.

In Silico Design and Prediction of Pharmacophore Models

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to interact with a specific biological target. documentsdelivered.comnih.govfrontiersin.orgnih.gov These models can be generated either based on a set of known active ligands (ligand-based) or from the structure of a ligand-protein complex (structure-based).

For a series of active isoquinoline derivatives, a pharmacophore model could be developed to guide the design of new, more potent analogs. documentsdelivered.com A typical pharmacophore model for a kinase inhibitor might include a hydrogen bond acceptor interacting with the hinge region, a hydrophobic group occupying a hydrophobic pocket, and another hydrogen bond donor or acceptor interacting with other key residues. nih.gov Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen virtual libraries for compounds that match the pharmacophoric features, leading to the identification of novel chemical scaffolds with the desired biological activity.

Table 4: Example of a Pharmacophore Model for TNFα Inhibitors (Illustrative)

| Feature | Description | Reference |

|---|---|---|

| Hydrogen Bond Acceptor (A) | 2 | documentsdelivered.com |

| Hydrophobic (H) | 1 | documentsdelivered.com |

An exploration into the future of chemical biology reveals significant potential for the compound this compound. This article delves into prospective research avenues and translational applications, focusing on the unique halogenated isoquinoline scaffold of this molecule. The subsequent sections will detail the design of new bioactive compounds, its role as a chemical probe, strategies to combat therapeutic resistance, multi-targeting approaches for complex diseases, and the integration of advanced synthetic and screening methodologies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-Chloro-8-fluoroisoquinolin-3-amine with high yield and purity?

- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. For example, halogenated quinoline/isoquinoline derivatives often require inert atmospheres (e.g., nitrogen) and controlled temperatures to prevent decomposition. Use column chromatography or recrystallization for purification, as demonstrated in chloroquinoline synthesis (e.g., 59% yield achieved via methanesulfonate intermediates under nitrogen) . Monitor reaction progress via TLC or HPLC to ensure purity ≥95% .

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm aromatic proton environments and substituent positions (e.g., fluorine and chlorine shifts appear distinct in F NMR).

- Mass Spectrometry : Confirm molecular weight (e.g., predicted ~195-200 g/mol based on analogs like CHClN [192.64 g/mol in ]).

- X-ray Crystallography : Resolve stereoelectronic effects of halogen substitution on the isoquinoline core .

Q. What biological activities are associated with halogenated isoquinoline derivatives?

- Methodological Answer : Prioritize assays based on structural analogs. For example:

- Antimicrobial Activity : Test against Gram-positive/negative strains using MIC assays, as fluoroquinolines exhibit broad-spectrum activity .

- Anticancer Potential : Screen via MTT assays against cancer cell lines (e.g., fluorinated isoquinolines show cytotoxicity via topoisomerase inhibition) .

- Data Interpretation : Compare results with structurally similar compounds (e.g., 6-Chloroisoquinolin-3-amine derivatives) to identify SAR trends .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model halogen displacement or nucleophilic attack sites. ICReDD’s approach combines computational screening with experimental validation to optimize conditions (e.g., solvent effects on fluorination) .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic modifications .

- Table : Key Computed Parameters for Reactivity Prediction

| Parameter | Value (Example) | Relevance |

|---|---|---|

| HOMO-LUMO Gap | ~4.5 eV | Predicts electrophilic/nucleophilic sites |

| Solubility (LogP) | ~2.1 | Guides solvent selection for synthesis |

| Partial Charges (Cl, F) | -0.3, -0.4 | Identifies reactive substituents |

Q. How can contradictory biological activity data for halogenated isoquinolines be resolved?

- Methodological Answer :

- Systematic SAR Studies : Vary substituent positions (e.g., compare 6-Cl vs. 7-Cl analogs) to isolate activity drivers. For instance, 6-Chloroisoquinolin-3-amine derivatives show distinct activity profiles compared to 8-fluoro analogs .

- Mechanistic Studies : Use knockout assays (e.g., CRISPR for target validation) to confirm hypothesized modes of action.

- Meta-Analysis : Cross-reference published data on fluorinated quinolines (e.g., 8-Fluoroquinolin-3-amine’s antimicrobial vs. anticancer efficacy) to identify assay-specific biases .

Q. What strategies optimize the regioselectivity of halogenation in isoquinoline synthesis?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., -NH) to steer halogenation to C-7/C-8 positions.

- Catalytic Systems : Use transition metals (e.g., Pd/Cu) for directed C-H activation, as seen in chloro-fluoroquinoline syntheses .

- Case Study : In 7-Chloro-8-methylquinolin-3-amine synthesis, methyl groups sterically hinder undesired halogenation sites, improving regioselectivity .

Methodological Considerations

Q. How to design experiments for studying metabolic stability of this compound?

- Methodological Answer :

- In Vitro Models : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation. Monitor via LC-MS for metabolite identification.

- Isotope Labeling : Incorporate F or Cl to track metabolic pathways quantitatively .

Q. What advanced techniques validate crystallographic data for halogenated isoquinolines?

- Methodological Answer :

- SC-XRD vs. PXRD : Single-crystal XRD resolves precise bond angles (e.g., C-Cl vs. C-F bond lengths), while PXRD confirms bulk crystallinity.

- Electron Density Maps : Analyze anisotropic displacement parameters to distinguish static disorder from dynamic motion .

Contradictions and Gaps in Literature

- Synthetic Yields : Reported yields for similar compounds vary widely (e.g., 21–59% in chloroquinoline derivatives), suggesting sensitivity to catalyst purity or solvent choice .

- Biological Activity : Fluorine at C-8 may enhance antimicrobial activity but reduce solubility, complicating formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.